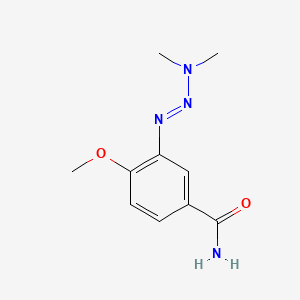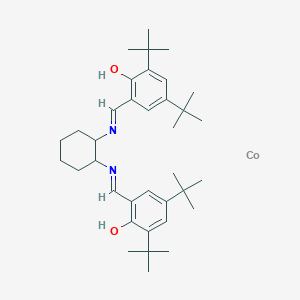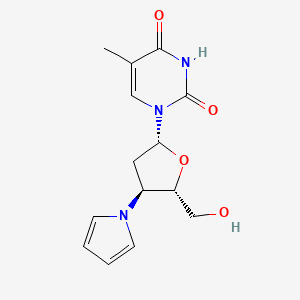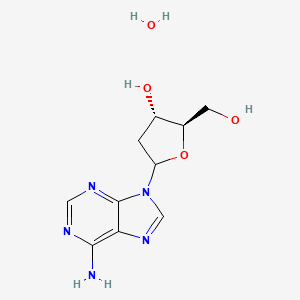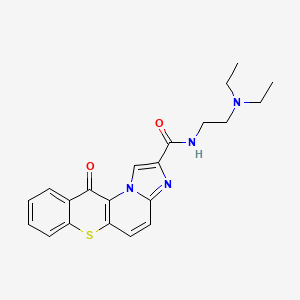![molecular formula C43H44F2N2O5Si B12809418 3-[2-[(4-Fluoroanilino)-(4-phenylmethoxyphenyl)methyl]-5-(4-fluorophenyl)-5-trimethylsilyloxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B12809418.png)
3-[2-[(4-Fluoroanilino)-(4-phenylmethoxyphenyl)methyl]-5-(4-fluorophenyl)-5-trimethylsilyloxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-[2-[(4-Fluoroanilino)-(4-phenylmethoxyphenyl)methyl]-5-(4-fluorophenyl)-5-trimethylsilyloxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one” is a complex organic compound that features multiple functional groups, including fluoroaniline, phenylmethoxyphenyl, fluorophenyl, trimethylsilyloxy, and oxazolidinone. Compounds with such intricate structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “3-[2-[(4-Fluoroanilino)-(4-phenylmethoxyphenyl)methyl]-5-(4-fluorophenyl)-5-trimethylsilyloxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one” likely involves multiple steps, including:
Formation of the Fluoroanilino Group: This could involve the reaction of aniline with a fluorinating agent.
Attachment of the Phenylmethoxyphenyl Group: This step might involve a Friedel-Crafts alkylation or acylation reaction.
Incorporation of the Fluorophenyl Group: This could be achieved through a coupling reaction, such as a Suzuki or Heck reaction.
Introduction of the Trimethylsilyloxy Group: This step might involve the protection of a hydroxyl group using trimethylsilyl chloride.
Formation of the Oxazolidinone Ring: This could involve a cyclization reaction, possibly through the reaction of an amino alcohol with a carbonyl compound.
Industrial Production Methods
Industrial production of such a compound would require optimization of each synthetic step to maximize yield and purity while minimizing cost and environmental impact. This might involve the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the phenyl or aniline groups.
Reduction: Reduction reactions could target the oxazolidinone ring or the fluoroaniline group.
Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents might include potassium permanganate or chromium trioxide.
Reduction: Reducing agents could include lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents might include halogens for electrophilic substitution or nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biology, the compound might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits any biological activity such as antimicrobial or anticancer properties.
Medicine
In medicine, the compound could be explored for its therapeutic potential, possibly as a drug candidate for treating specific diseases.
Industry
In industry, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of “3-[2-[(4-Fluoroanilino)-(4-phenylmethoxyphenyl)methyl]-5-(4-fluorophenyl)-5-trimethylsilyloxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one” would depend on its specific biological activity. If it acts as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
類似化合物との比較
Similar Compounds
3-[2-[(4-Fluoroanilino)-(4-phenylmethoxyphenyl)methyl]-5-(4-fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one: Similar structure but with a hydroxyl group instead of a trimethylsilyloxy group.
3-[2-[(4-Fluoroanilino)-(4-phenylmethoxyphenyl)methyl]-5-(4-chlorophenyl)-5-trimethylsilyloxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
Uniqueness
The uniqueness of “3-[2-[(4-Fluoroanilino)-(4-phenylmethoxyphenyl)methyl]-5-(4-fluorophenyl)-5-trimethylsilyloxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one” lies in its specific combination of functional groups, which could confer unique chemical reactivity and biological activity compared to similar compounds.
特性
分子式 |
C43H44F2N2O5Si |
|---|---|
分子量 |
734.9 g/mol |
IUPAC名 |
3-[2-[(4-fluoroanilino)-(4-phenylmethoxyphenyl)methyl]-5-(4-fluorophenyl)-5-trimethylsilyloxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C43H44F2N2O5Si/c1-53(2,3)52-40(32-14-18-34(44)19-15-32)27-26-38(42(48)47-39(29-51-43(47)49)31-12-8-5-9-13-31)41(46-36-22-20-35(45)21-23-36)33-16-24-37(25-17-33)50-28-30-10-6-4-7-11-30/h4-25,38-41,46H,26-29H2,1-3H3 |
InChIキー |
LPFTUTSFTAJELZ-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)OC(CCC(C(C1=CC=C(C=C1)OCC2=CC=CC=C2)NC3=CC=C(C=C3)F)C(=O)N4C(COC4=O)C5=CC=CC=C5)C6=CC=C(C=C6)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




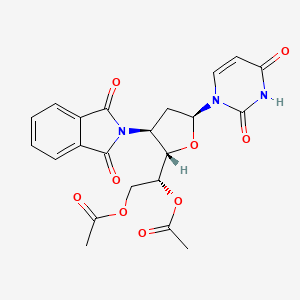

![2-Cyanobicyclo[3.2.1]oct-2-yl acetate](/img/structure/B12809351.png)
![[(2S,3R,4S,5S)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B12809358.png)
